molecular formula C5H11BF3K B2478227 Potassium;trifluoro(3-methylbutyl)boranuide CAS No. 2125680-51-3

Potassium;trifluoro(3-methylbutyl)boranuide

Cat. No.: B2478227
CAS No.: 2125680-51-3
M. Wt: 178.05
InChI Key: DWYYUQWEZMTTJW-UHFFFAOYSA-N
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Description

Potassium;trifluoro(3-methylbutyl)boranuide is a chemical compound with the CAS Number: 2125680-51-3 . It has a molecular weight of 178.05 . The IUPAC name for this compound is potassium trifluoro(isopentyl)borate(1-) . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11BF3.K/c1-5(2)3-4-6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 . This indicates that the compound consists of a boron atom (B) surrounded by three fluorine atoms (F3), attached to a 3-methylbutyl group (C5H11), and ionically bonded to a potassium atom (K).


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 178.05 .

Scientific Research Applications

  • Reactivity and Alternatives in Organic Chemistry : Potassium trifluoro(organo)borates are highly stable organoboron derivatives that have emerged as promising alternatives to other organoboron reagents. These salts exhibit interesting reactivity through the formation of difluoroboranes and in transmetallation reactions with transition metals. They have been found to be more reactive than boronic acids or esters in numerous reactions (Darses & Genêt, 2003).

  • Synthesis of Alanine Derivatives : These compounds are capable of reacting with a variety of dehydroamino esters, catalyzed by rhodium complexes, to form alanine derivatives bearing diverse amino protecting groups in good to high yields (Navarre, Darses & Genêt, 2004).

  • Enantioselective Conjugate Additions : In rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, Potassium trifluoro(organo)borates facilitate efficient and enantioselective conjugate additions. This process yields Michael adducts with high yields and enantiomeric excesses up to 96% (Navarre, Pucheault, Darses & Genêt, 2005).

  • Nucleophilic Trifluoromethylation : They have been shown to behave as reagents for nucleophilic trifluoromethylation of non-enolizable aldehydes and N-tosylimines, giving CF3-substituted alcohols and N-tosylamines in good yields (Levin et al., 2011).

  • Chiral β-Arylamides Synthesis : Potassium trifluoro(organo)borates are also used in the efficient enantioselective conjugate addition to α,β-unsaturated amides, catalyzed by chiral rhodium(I) complexes. This yields Michael adducts with high yields and enantiomeric excesses up to 95% (Pucheault, Michaut, Darses & Genêt, 2004).

  • Functionalization via Reductive Amination : These compounds have been used in the conversion of aldehyde-containing potassium and tetrabutylammonium organotrifluoroborates to the corresponding amines through reductive amination protocols, demonstrating their versatility in functionalization reactions (Molander & Cooper, 2008).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

potassium;trifluoro(3-methylbutyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3.K/c1-5(2)3-4-6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYYUQWEZMTTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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